molecular formula C11H15NO3 B1679652 Propoxur CAS No. 114-26-1

Propoxur

Cat. No.: B1679652
CAS No.: 114-26-1
M. Wt: 209.24 g/mol
InChI Key: ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Description

Propoxur, also known as 2-isopropoxyphenyl methylcarbamate, is a non-systemic insecticide belonging to the carbamate class. It was introduced in 1959 and is widely used for controlling household pests, turf, forestry pests, and fleas. This compound is known for its fast knockdown and long residual effect .

Mechanism of Action

Target of Action

Propoxur primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), which is involved in the transmission of nerve impulses .

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to AChE, preventing the breakdown of ACh . This leads to an accumulation of ACh in the synaptic cleft, disrupting normal nerve impulse transmission . The result is overstimulation of muscarinic and nicotinic cholinergic receptors, leading to constant neuronal activity and excitation . This disruption of the nervous system results in the paralysis and eventual death of insects .

Biochemical Pathways

Metabolic studies with this compound reveal that it undergoes hydrolysis of the carbamate and dealkylation of the isopropyl group to yield the parent catechol . In addition, nuclear hydroxylation produces a hydroquinone derivative . Both the catechol and this hydroquinone derivative can undergo redox cycling with the corresponding quinone to produce reactive oxygen species (ROS) .

Pharmacokinetics

Topically administered this compound remains mostly on the hair-coat of the treated animals and is very poorly absorbed through the skin . Treated animals can ingest this compound through licking or grooming . Absorption of ingested this compound into the blood is very fast . It is also quickly excreted through urine .

Result of Action

The primary result of this compound’s action is the rapid disruption of the nervous systems of insects, producing a rapid “knockdown” effect and paralysis of the insect . Overstimulation of the cholinergic receptors disturbs the normal functioning of the affected organs . In the case of a massive overdose, the organism cannot break down the poisonous substance fast enough, leading to potential toxicity .

Action Environment

This compound is highly toxic to many bird species and honeybees, and it is moderately to slightly toxic to fish and other aquatic species . It rapidly breaks down in alkaline solution . It can be effective against insects for up to 1 month because it is readily absorbed by plant tissues . Its environmental persistence may vary depending on specific conditions .

Biochemical Analysis

Biochemical Properties

Propoxur interacts with various enzymes and proteins. It is known to inhibit acetylcholinesterase (AChE) non-permanently . This interaction with AChE is due to the structural complementarity of this compound to the active site of the enzyme .

Cellular Effects

This compound has been shown to cause oxidative stress in fish exposed to it, even at sub-lethal doses . It causes oxidative damage and alteration in enzymes, leading to neurological and behavioral changes .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting the enzyme acetylcholinesterase (AChE). This inhibition is non-permanent and results from the structural similarity of this compound to the active site of AChE . This leads to an overproduction of reactive oxygen species (ROS) and induces lipid peroxidation .

Temporal Effects in Laboratory Settings

In a study where freshwater fish were exposed to this compound for 96 hours, it was observed that this compound caused oxidative damage and enzyme alteration . No significant differences were observed in lipid peroxidation (LPO) and hydrogen peroxide (HP) over this period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages. In a study on freshwater fish, it was observed that exposure to 5, 15, and 30 µg L −1 of this compound caused reduced activity in Glutathione S-transferase (GST) in liver and gills at all concentrations tested .

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it inhibits the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synapses .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its hydrophobic and neutral nature, it is likely that it can easily cross cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to synapses where it can interact with acetylcholinesterase (AChE) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propoxur is synthesized from catechol through a series of chemical reactions. The primary steps involve:

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Propoxur undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Propoxur: this compound is unique due to its fast knockdown effect and long residual activity. Unlike some other carbamates, it is non-systemic, meaning it does not get absorbed into plant tissues, making it suitable for use in household pest control .

Properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
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InChI Key

ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
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Molecular Formula

C11H15NO3
Record name PROPOXUR
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DSSTOX Substance ID

DTXSID7021948
Record name Propoxur
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Molecular Weight

209.24 g/mol
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Physical Description

Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide]
Record name PROPOXUR
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes
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Flash Point

greater than 300 °F (NIOSH, 2023), >300 °F
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Solubility

0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2%
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Density

1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³
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Vapor Pressure

7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg
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Mechanism of Action

/A/ review of studies /was undertaken/ to evaluate mechanisms of rat urinary bladder tumors ... Propoxur or a metabolite was postulated to operate on or with growth factors to elicit hyperplasia and eventual tumor development. Since some propoxur metabolites are phenols, and since some phenols share with propoxur the property of being urinary bladder oncogens only at extremely high dose levels, threshold effects may be present. Low urinary pH was noted to inhibit binding of epidermal growth factor, which is abundant in rat urine. This is consistent with rat studies, in which pH reduction markedly reduced the extent of hyperplasia. Perspectives offered in this discussion suggest that propoxur-induced tumors in rats may not be relevant to man, but the "possible adverse effect" designation remains until more definitive evidence can be obtained., Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarinic and nicotinic poisoning. Spontaneous hydrolysis of the carbamate-cholinesterase complex occurs in vivo, leading to the disappearance of clinical effects within 24 hours. Penetration of the blood-brain barrier by the carbamates is insignificant; for this reason, few CNS symptoms occur., Propoxur inhibits cholinesterase & this effect is apparently the basis of its toxic action.
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Color/Form

Minute crystals, White, crystalline powder, White to tan, crystalline solid

CAS No.

114-26-1
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Melting Point

187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F
Record name PROPOXUR
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Synthesis routes and methods

Procedure details

To a solution of 2-isopropoxyphenol (1.52 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole) in dichloroethane (10 ml, was added phosphoryl chloride (1.54 g, 0.01 mole) and refluxed for six hours. The reaction mixture was worked up as described earlier to give 2-isopropoxyphenyl N-methylcarbamate of the formula (VI) as a solid, crystallised from pet. ether, m.p. 89° C. to 90° C.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.